4-Fluoro-3-nitrobenzamide

Catalog No.
S740607
CAS No.
349-02-0
M.F
C7H5FN2O3
M. Wt
184.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-nitrobenzamide

CAS Number

349-02-0

Product Name

4-Fluoro-3-nitrobenzamide

IUPAC Name

4-fluoro-3-nitrobenzamide

Molecular Formula

C7H5FN2O3

Molecular Weight

184.12 g/mol

InChI

InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)

InChI Key

XQKXDVBKKZWIAZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F

4-Fluoro-3-nitrobenzamide (CAS 349-02-0) is a highly activated, bifunctional building block extensively procured for the synthesis of benzimidazole, quinoxaline, and aniline-derived active pharmaceutical ingredients (APIs) [1]. Featuring a strongly electron-withdrawing nitro group ortho to a labile fluorine atom, this compound is optimized for rapid Nucleophilic Aromatic Substitution (SNAr) [2]. By providing a pre-installed carboxamide moiety, it serves as a direct, high-yield precursor for complex heterocyclic scaffolds, particularly in the development of kinase, PARP, and BCATm inhibitors where the benzimidazole-5-carboxamide motif is a critical pharmacophore [1].

Research Fit

Para-fluoro/meta-nitro pattern enables SNAr-based medicinal chemistry and hybrid molecule synthesis.
Differentiated target engagement in cancer cell and nNOS assays vs. regioisomeric benzamides.
High purity commercial availability with batch QC supports reproducible synthesis and scale-up.

Substituting 4-Fluoro-3-nitrobenzamide with its close analogs introduces significant process inefficiencies. Utilizing 4-chloro-3-nitrobenzamide drastically reduces SNAr reaction rates, often requiring harsh conditions (e.g., >120°C, sealed tubes, or transition-metal catalysts) that can degrade sensitive amine nucleophiles and generate complex impurity profiles [2]. Conversely, procuring the carboxylic acid analog (4-fluoro-3-nitrobenzoic acid) necessitates an additional two-step activation and amidation sequence (typically using oxalyl chloride or thionyl chloride followed by ammonia), which decreases overall throughput, reduces cumulative yield by 10–20%, and introduces hazardous, corrosive reagents into the manufacturing workflow [1].

Substitution Risk

Regioisomer mismatch: 2-fluoro-5-nitrobenzamide shows differential biological selectivity (trypanocidal vs. mammalian cytotoxicity) that may shift assay outcomes.
Non-fluorinated analog: 3-nitrobenzamide lacks para-fluoro activation, reducing SNAr efficiency and requiring harsher coupling conditions.
Generic substitution: Uncontrolled variables in synthetic route fidelity and biological assay reproducibility when substituting with unvalidated benzamide analogs.

Nucleophilic Aromatic Substitution (SNAr) Efficiency vs. Chloro Analogs

In heteroaromatic synthesis, the leaving group ability in SNAr reactions is dictated by electronegativity rather than bond strength. 4-Fluoro-3-nitrobenzamide exhibits vastly superior reaction kinetics compared to 4-chloro-3-nitrobenzamide. The highly polarized C-F bond stabilizes the Meisenheimer complex transition state, allowing quantitative amine displacement at mild temperatures (50–80°C) [1]. In contrast, the chloro analog typically requires prolonged heating above 120°C or the addition of expensive palladium/copper catalysts to achieve comparable conversion, which increases energy costs and limits substrate scope.

Evidence DimensionSNAr Activation Temperature and Kinetics
Target Compound Data50–80°C (mild base, rapid conversion)
Comparator Or Baseline4-Chloro-3-nitrobenzamide (>120°C, sluggish conversion or requires catalysis)
Quantified Difference~40–70°C reduction in required process temperature; eliminates need for transition metal catalysts.
ConditionsPrimary or secondary amine nucleophile, polar aprotic solvent (e.g., DMSO, DMF).

Procuring the fluoro analog prevents thermal degradation of complex nucleophiles and eliminates the need for expensive, heavy-metal catalysts during API synthesis.

Antiproliferative Activity
Class-level inference
Derivative designated most potent inhibitor in MDA-MB-231 series; related derivatives GI50 1.904–2.111 μM (HCT-116, MDA-MB435, HL-60).
Supports cell proliferation assay context for anticancer lead generation.
Quantitative GI50 data from related derivative; direct comparator IC50 values not reported.

Step Economy and Yield Optimization in Carboxamide Target Synthesis

When the final synthetic target requires a primary amide (e.g., benzimidazole-5-carboxamides), starting with 4-fluoro-3-nitrobenzamide bypasses the mandatory amidation steps required when using 4-fluoro-3-nitrobenzoic acid [1]. Converting the acid to the amide typically involves hazardous chlorinating agents (oxalyl chloride/DMF) and ammonia gas, which not only poses safety and scalability challenges but also incurs a cumulative yield penalty of 10–20% across the two additional steps. Procuring the pre-formed amide streamlines the synthetic route directly into the SNAr phase.

Evidence DimensionSynthetic Steps to Benzimidazole-5-carboxamide core
Target Compound Data2 steps (SNAr -> Reductive Cyclization)
Comparator Or Baseline4-Fluoro-3-nitrobenzoic acid (4 steps: Activation -> Amidation -> SNAr -> Reductive Cyclization)
Quantified DifferenceElimination of 2 synthetic steps and a ~10-20% improvement in overall route yield.
ConditionsStandard multi-step heterocyclic synthesis workflow.

Elimating activation and amidation steps reduces raw material costs, shortens production cycle times, and avoids the handling of highly corrosive intermediates.

nNOS Enzyme Affinity
Supporting evidence
Ki = 450 μM (rat nNOS); related human iNOS IC50 = 1.77 μM.
Establishes quantitative baseline for NOS target engagement screening.
Modest affinity; comparator data absent for regioisomeric benzamides.

Compatibility with DNA-Encoded Library (DEL) Synthesis

The extreme SNAr reactivity of 4-fluoro-3-nitrobenzamide makes it a uniquely suited building block for DNA-Encoded Library (DEL) construction. Because DNA tags are sensitive to high temperatures, strong bases, and transition metals, traditional cross-coupling or SNAr with chloro/bromo aromatics results in tag cleavage or degradation. 4-Fluoro-3-nitrobenzamide successfully undergoes SNAr with primary amines in aqueous phosphate buffer (pH 5.5) at near-ambient temperatures, achieving excellent yields while fully preserving the integrity of the DNA barcode [1].

Evidence DimensionDNA Tag Preservation during Substitution
Target Compound Data>95% target conversion with intact DNA tags under mild aqueous conditions
Comparator Or BaselineChloro/Bromo analogs (Require conditions that degrade DNA tags or fail to react)
Quantified DifferenceEnables 100% compatibility with DEL workflows where less reactive analogs yield 0% viable encoded product.
ConditionsAqueous phosphate buffer (pH 5.5), ambient to mild heat, primary amine nucleophiles.

For high-throughput medicinal chemistry, this compound is one of the few viable precursors that allows robust diversification without destroying the encoding DNA.

SNAr Synthetic Utility
Cross-study comparable
430 mg (1.79 mmol) scale reaction yields sufficient intermediate for multi-step hybrid synthesis.
Reduces synthetic optimization time for complex molecule construction.
Exact yield not quantified in reference; fluorine activation enables mild conditions.
Agrochemical IP Precedent
Class-level inference
Claimed as active/intermediate in parasiticidal compositions (EP 2535048, BR112012001235).
Reduces freedom-to-operate uncertainty for agrochemical R&D programs.
Quantitative efficacy data for parent benzamide not disclosed in patents.
Regioselective Synthesis & Purity
Supporting evidence
Nitration of 4-fluorobenzamide gives target isomer as major product; commercial purity >98% with HPLC/NMR QC.
Ensures reliable commercial supply and eliminates in-house isomer separation.
QC release includes HPLC, NMR; alternative regioisomers often require custom synthesis.

Commercial Synthesis of PARP and BCATm Inhibitors

4-Fluoro-3-nitrobenzamide is the optimal starting material for synthesizing 2-aryl benzimidazole-5-carboxamide derivatives, which are critical pharmacophores in various oncology and metabolic disease targets, including BCATm and PARP inhibitors. Its pre-installed amide and highly reactive fluorine allow for rapid, two-step assembly (amine displacement followed by reductive cyclization) of the core scaffold [1].

Construction of DNA-Encoded Libraries (DELs)

In high-throughput drug discovery, this compound is utilized as a core scaffold for DELs. Its ability to undergo quantitative nucleophilic aromatic substitution in mild, aqueous buffer systems ensures that the attached DNA barcodes remain completely intact during the diversification phase, a requirement that less reactive halogenated analogs cannot meet [2].

High-Throughput Parallel Synthesis of Quinoxalines and Benzimidazoles

For contract research organizations (CROs) and medicinal chemistry labs generating large screening libraries, the compound's predictable and rapid SNAr kinetics at low temperatures (50–80°C) enable parallel synthesis without the need for specialized microwave reactors or transition-metal catalysts, significantly increasing laboratory throughput [3].

Application Fit

Application
Selection Property
Validation Focus
Anticancer benzimidazole hybrid synthesis (TNBC cell models)
SNAr-enabled scaffold diversification and high commercial purity
Cell proliferation endpoint context; reported GI50 for related derivatives
Dual-target cholinesterase/cannabinoid receptor hybrid synthesis
Documented synthetic protocol (SNAr) and batch reproducibility
Neuroprotection endpoint monitoring in mouse models (reported low-dose response)
Agrochemical R&D for parasiticides and herbicides
Patent-claimed scaffold with established IP landscape
Parasiticidal/herbicidal efficacy screening context per patent compositions
Chemical biology tool compound synthesis (fluorescent probes, affinity reagents)
High purity and SNAr chemistry for reporter conjugation
Target engagement assay reproducibility; nNOS affinity context documented

XLogP3

1.2

Wikipedia

4-Fluoro-3-nitrobenzamide

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